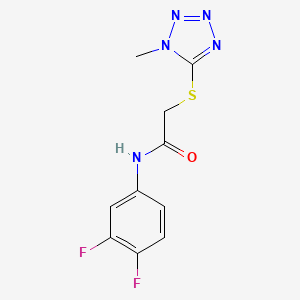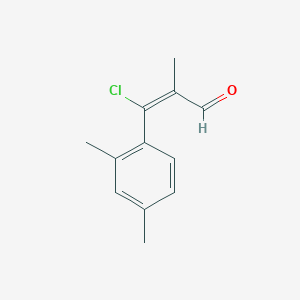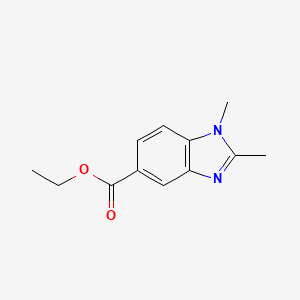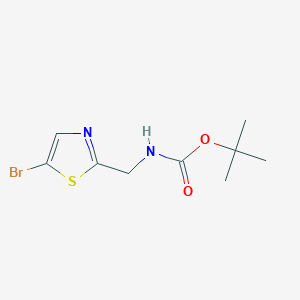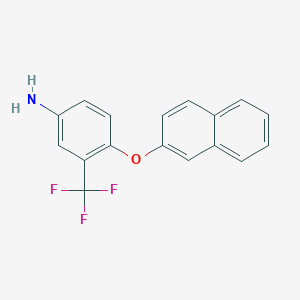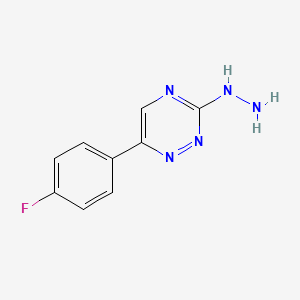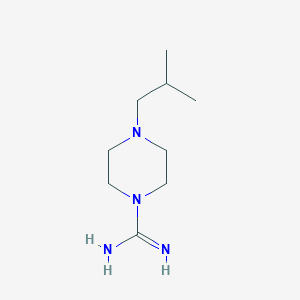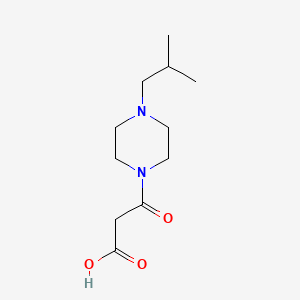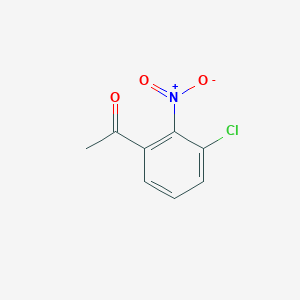
MHPG硫酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
科学研究应用
4-羟基-3-甲氧基苯乙二醇硫酸钾由于其作为去甲肾上腺素代谢产物的作用,在科学研究中得到广泛应用。 它通常用作与压力、抑郁症和其他神经系统疾病相关的研究中肾上腺素能活性的生物标志物 . 此外,它还用于药理学研究,以研究药物对去甲肾上腺素代谢的影响 .
作用机制
4-羟基-3-甲氧基苯乙二醇硫酸钾的主要作用机制涉及其在去甲肾上腺素代谢中的作用。它是在去甲肾上腺素分解过程中产生的,作为肾上腺素能活性的指标。 该化合物与参与去甲肾上腺素代谢的各种酶相互作用,包括单胺氧化酶和儿茶酚-O-甲基转移酶 .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Hydroxy-3-methoxyphenylglycol sulfate potassium is involved in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the metabolism of norepinephrine. The compound is produced from norepinephrine through the sequential action of these enzymes . Additionally, it is further metabolized to vanillylmandelic acid by alcohol dehydrogenase . These interactions highlight the compound’s role in the metabolic pathways of catecholamines.
Cellular Effects
4-Hydroxy-3-methoxyphenylglycol sulfate potassium influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving norepinephrine. The compound’s presence indicates increased adrenergic activity, which can impact gene expression and cellular metabolism . For instance, increased levels of this compound have been associated with heightened norepinephrine release in the hypothalamus .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium involves its interactions with specific enzymes and biomolecules. It binds to and is metabolized by monoamine oxidase and catechol-O-methyltransferase, leading to the production of its sulfate form . This process is crucial for the regulation of norepinephrine levels in the body. The compound’s ability to undergo sulfation also plays a role in its molecular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium can change over time. Studies have shown that its levels can increase significantly with physical activity, such as intermittent walking in water, which correlates with reduced depression symptoms . The compound’s stability and degradation over time are also important factors to consider in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium vary with different dosages in animal models. Higher doses can lead to increased norepinephrine release and subsequent adrenergic stimulation . Excessive doses may result in toxic effects, highlighting the importance of dosage regulation in experimental studies.
Metabolic Pathways
4-Hydroxy-3-methoxyphenylglycol sulfate potassium is involved in the metabolic pathways of catecholamines. It is produced from norepinephrine through the action of monoamine oxidase and catechol-O-methyltransferase . The compound is further metabolized to vanillylmandelic acid by alcohol dehydrogenase, indicating its role in the complete metabolic cycle of norepinephrine .
Transport and Distribution
The transport and distribution of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium within cells and tissues involve specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation in target tissues . The compound’s distribution is crucial for its function as an index of adrenergic activity.
Subcellular Localization
The subcellular localization of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium affects its activity and function. The compound is primarily found in the cytosol, where it interacts with enzymes involved in norepinephrine metabolism . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper function within the cell.
准备方法
合成路线和反应条件
4-羟基-3-甲氧基苯乙二醇硫酸钾的合成通常涉及4-羟基-3-甲氧基苯乙二醇的硫酸化。该过程可以使用三氧化硫-吡啶络合物在二甲基甲酰胺等有机溶剂中进行。 反应通常在低温下进行,以防止产物分解 .
工业生产方法
相关化合物硫酸钾的工业生产涉及氯化钾与硫酸或其他硫酸盐(如硫酸钙)的反应。 该工艺可以通过掺入适当的有机前体来适应4-羟基-3-甲氧基苯乙二醇硫酸钾的生产 .
化学反应分析
反应类型
4-羟基-3-甲氧基苯乙二醇硫酸钾经历几种类型的化学反应,包括:
水解: 在酸性条件下,它释放硫酸钾和游离乙二醇.
氧化和还原: 作为去甲肾上腺素的代谢物,它可能参与生物系统中的氧化还原反应.
常用试剂和条件
水解: 使用盐酸或硫酸的酸性条件。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
主要形成的产物
水解: 硫酸钾和乙二醇。
氧化: 母体化合物的各种氧化形式。
还原: 母体化合物的还原形式。
相似化合物的比较
类似化合物
3-甲氧基-4-羟基苯乙二醇: 4-羟基-3-甲氧基苯乙二醇硫酸钾合成中的直接前体.
高香草酸: 另一种儿茶酚胺的代谢物,用作多巴胺代谢的生物标志物.
香草扁桃酸: 去甲肾上腺素和肾上腺素的代谢物,用作儿茶酚胺代谢的生物标志物.
独特性
4-羟基-3-甲氧基苯乙二醇硫酸钾由于其在去甲肾上腺素代谢中的特定作用而具有独特性。 与其他代谢物不同,它提供了肾上腺素能活性的直接测量,使其成为神经学和药理学研究中的宝贵工具 .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for MHPG sulfate potassium involves the conversion of MHPG to its sulfate salt form, followed by the addition of potassium ions to form the final product.", "Starting Materials": [ "MHPG (3-methoxy-4-hydroxyphenylglycol)", "Sulfuric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "MHPG is dissolved in water to form a solution.", "Sulfuric acid is added to the solution to form MHPG sulfate.", "The MHPG sulfate is then neutralized with potassium hydroxide to form MHPG sulfate potassium.", "The product is then filtered and dried to obtain the final compound." ] } | |
| 71324-20-4 | |
分子式 |
C9H12KO7S |
分子量 |
303.35 g/mol |
IUPAC 名称 |
potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14); |
InChI 键 |
AZTRVVRRRUHWBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |
规范 SMILES |
COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)O.[K] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


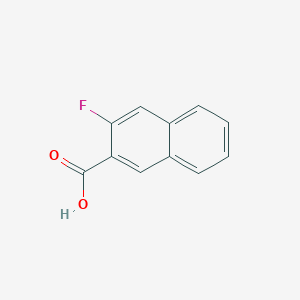
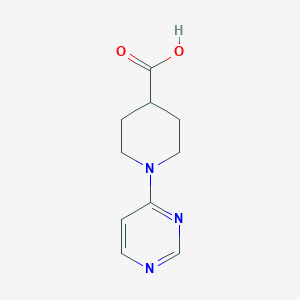
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)
![4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3151443.png)
